molecular formula C17H16N2O2 B11509333 2-(2-Cyanophenoxy)-N-(2-phenylethyl)acetamide

2-(2-Cyanophenoxy)-N-(2-phenylethyl)acetamide

Cat. No.: B11509333
M. Wt: 280.32 g/mol
InChI Key: KBWWDHXCSWKLDO-UHFFFAOYSA-N
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Description

2-(2-Cyanophenoxy)-N-(2-phenylethyl)acetamide is an organic compound that belongs to the class of amides It features a cyanophenoxy group and a phenylethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanophenoxy)-N-(2-phenylethyl)acetamide typically involves the reaction of 2-cyanophenol with 2-phenylethylamine in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanophenoxy)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted amides or ethers.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Cyanophenoxy)-N-(2-phenylethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyanophenoxy group can participate in hydrogen bonding and π-π interactions, while the phenylethyl group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Cyanophenoxy)-N-(2-phenylethyl)acetamide: Features a cyanophenoxy group and a phenylethyl group.

    2-(2-Cyanophenoxy)-N-(2-methylphenyl)acetamide: Similar structure but with a methylphenyl group instead of a phenylethyl group.

    2-(2-Cyanophenoxy)-N-(2-ethylphenyl)acetamide: Similar structure but with an ethylphenyl group.

Uniqueness

This compound is unique due to the presence of both the cyanophenoxy and phenylethyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-(2-cyanophenoxy)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C17H16N2O2/c18-12-15-8-4-5-9-16(15)21-13-17(20)19-11-10-14-6-2-1-3-7-14/h1-9H,10-11,13H2,(H,19,20)

InChI Key

KBWWDHXCSWKLDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2C#N

Origin of Product

United States

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